molecular formula C9H16BrNO2 B2602935 Tert-butyl N-(3-bromocyclobutyl)carbamate CAS No. 2580189-94-0

Tert-butyl N-(3-bromocyclobutyl)carbamate

Cat. No.: B2602935
CAS No.: 2580189-94-0
M. Wt: 250.136
InChI Key: PZFNRPBCGYMXDZ-LJGSYFOKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-(3-bromocyclobutyl)carbamate is a chemical compound with the molecular formula C₉H₁₆BrNO₂ and a molecular weight of 250.13 g/mol . It is commonly used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-bromocyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-bromocyclobutyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-bromocyclobutyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-(3-bromocyclobutyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(3-bromocyclobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of the target, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-(3-bromopropyl)carbamate: Similar in structure but with a propyl group instead of a cyclobutyl group.

    Tert-butyl carbamate: Lacks the bromine and cyclobutyl groups, making it less reactive in certain types of reactions.

    Tert-butyl N-(3-chloropropyl)carbamate: Similar but with a chlorine atom instead of bromine.

Uniqueness

Tert-butyl N-(3-bromocyclobutyl)carbamate is unique due to its cyclobutyl ring, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of complex organic molecules and in the study of enzyme inhibitors .

Properties

IUPAC Name

tert-butyl N-(3-bromocyclobutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrNO2/c1-9(2,3)13-8(12)11-7-4-6(10)5-7/h6-7H,4-5H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFNRPBCGYMXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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